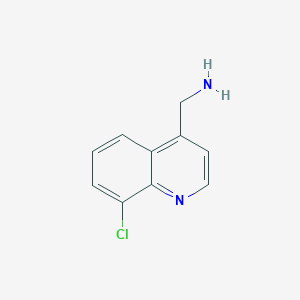

(8-Chloroquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(8-chloroquinolin-4-yl)methanamine |

InChI |

InChI=1S/C10H9ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2 |

InChI Key |

ORWSXUZULOMZSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Chloroquinolin 4 Yl Methanamine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents and the reaction conditions.

Electrophilic Aromatic Substitution:

In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the entire heterocyclic system towards electrophilic attack. Consequently, electrophilic substitution, such as chlorination, occurs preferentially on the benzene (B151609) ring, specifically at positions 5 and 8. pjsir.org Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline (B1678124) also support that electrophilic attack is favored at the C5 and C8 positions due to the stability of the resulting cationic intermediates. quimicaorganica.orgquora.com For (8-Chloroquinolin-4-yl)methanamine, the 8-position is already occupied by a chlorine atom. Therefore, further electrophilic substitution would be directed primarily to the 5-position. The methanamine group at the 4-position, being an activating group, would further favor substitution on the carbocyclic ring.

Nucleophilic Aromatic Substitution:

The chloro group at the 8-position and the electron-withdrawing nature of the quinoline nitrogen make the ring susceptible to nucleophilic aromatic substitution (SNAr). The 4-position of the quinoline ring is particularly activated towards nucleophilic attack. mdpi.com While the chlorine at C8 is less reactive than a halogen at C2 or C4, it can still be displaced by strong nucleophiles under appropriate conditions.

Studies on related 4-chloroquinoline (B167314) derivatives have shown that the chlorine atom can be displaced by various nucleophiles. mdpi.com For instance, reactions with amines, thiols, and azides have been successfully carried out on similar quinoline scaffolds. mdpi.com In the case of this compound, the primary amine of the methanamine group can potentially act as an intramolecular nucleophile, though intermolecular reactions with external nucleophiles are more commonly exploited for derivatization.

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Electrophilic Substitution | ||

| Chlorination | Cl₂, H₂SO₄ | 5,8-dichloroquinolin-4-yl)methanamine |

| Nitration | HNO₃, H₂SO₄ | (8-Chloro-5-nitroquinolin-4-yl)methanamine |

| Nucleophilic Substitution | ||

| Amination | R-NH₂ | (8-(Alkylamino)quinolin-4-yl)methanamine |

| Thiolation | R-SH, base | (8-(Alkylthio)quinolin-4-yl)methanamine |

| Azidation | NaN₃ | (8-Azidoquinolin-4-yl)methanamine |

Oxidation and Reduction Transformations of Quinoline Methanamine Structures

The quinoline ring and the methanamine side chain can undergo both oxidation and reduction, leading to a variety of new structures with potentially altered biological activities.

Oxidation:

The oxidation of the aminomethyl group can lead to the corresponding imine or, upon further oxidation and hydrolysis, to a carbonyl group at the 4-position. The enzymatic and chemical oxidation of related 4-(4-N,N-dialkylaminobutyl)catechols has been shown to proceed via the formation of ortho-quinones which then tautomerize to para-quinomethanes. nih.gov While this compound lacks the catechol moiety, this highlights the potential for oxidative transformations involving the aminomethyl side chain. Furthermore, quinoline derivatives themselves can act as catalysts in oxidation reactions, for example, in the oxidation of catechol to o-quinone in the presence of copper salts. nih.gov

Reduction:

The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The choice of catalyst and reaction conditions can influence the extent of reduction. The methanamine group itself is already in a reduced state.

| Transformation | Reagent/Conditions | Expected Product |

| Oxidation | ||

| Side-chain Oxidation | Mild oxidizing agent (e.g., MnO₂) | (8-Chloroquinolin-4-yl)formimine |

| Ring Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Ring-opened products |

| Reduction | ||

| Ring Reduction | H₂, Pd/C or PtO₂ | (8-Chloro-1,2,3,4-tetrahydroquinolin-4-yl)methanamine |

Functional Group Interconversions and Further Conjugation Strategies

The primary amine of the methanamine group is a versatile handle for a wide array of functional group interconversions and conjugation strategies.

Functional Group Interconversions:

The aminomethyl group can be readily converted into other functional groups. For example, it can be acylated to form amides, sulfonated to form sulfonamides, or reacted with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. The formation of amides is a particularly common and efficient transformation. nih.govnih.gov

Conjugation Strategies:

The ability to form stable conjugates with other bioactive molecules is a key feature of this compound. The primary amine allows for the attachment of peptides, amino acids, and other pharmacophores through amide bond formation. nih.govmdpi.com This approach is widely used in medicinal chemistry to create hybrid molecules with improved therapeutic properties. dntb.gov.ua For instance, the conjugation of bioactive molecules to amino acids or peptides can enhance their selectivity, stability, and solubility. nih.gov

| Reaction | Reagent | Resulting Functional Group |

| Acylation | Carboxylic acid, coupling agent (e.g., EDC, HATU) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH₃CN) | Secondary Amine |

Cross-Coupling Reactions for Expanded Quinoline Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the 8-position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the chloroquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. quora.comorientjchem.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 8-position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the 8-chloroquinoline (B1195068) with a variety of primary and secondary amines to introduce new amino substituents at the 8-position. This method is particularly useful for synthesizing derivatives that are not easily accessible through direct nucleophilic substitution.

Sonogashira Coupling:

The Sonogashira coupling involves the reaction of the chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond. nih.govdntb.gov.ua This reaction provides access to alkynyl-substituted quinolines, which are valuable intermediates for further synthetic transformations.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Linkage |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst, base | C-C |

| Buchwald-Hartwig | R-NH₂ or R₂NH | Pd catalyst, ligand, base | C-N |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | C-C≡C |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (8-Chloroquinolin-4-yl)methanamine by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number and electronic environment of protons in the molecule. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The benzylic protons of the methanamine group (-CH₂NH₂) would likely resonate at a higher field compared to the aromatic protons, while the amine (-NH₂) protons are often broad and their chemical shift is dependent on solvent and concentration.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for each of the 10 carbon atoms of the this compound structure. Carbons in the aromatic quinoline ring would resonate in the typical range of δ 120-150 ppm. The carbon atom bonded to the chlorine (C8) would be influenced by the halogen's electronegativity. The methylene (B1212753) carbon (-CH₂) would appear at a much higher field.

Advanced 2D NMR techniques are employed to make unambiguous assignments of the ¹H and ¹³C signals:

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. uvic.ca For this compound, it would show positive signals for the methine (CH) carbons in the quinoline ring and a negative signal for the methylene (CH₂) carbon of the methanamine group. uvic.ca Quaternary carbons are not observed in a DEPT-135 spectrum. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. e-bookshelf.de It would reveal correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic spin systems. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sc.edu Each peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the proton and the carbon it is attached to. sc.edudiva-portal.org This is crucial for assigning the signals of the quinoline ring and the methanamine side chain with certainty. diva-portal.org

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / DEPT-135 Phase |

|---|---|---|---|

| Aromatic H's (H2, H3, H5, H6, H7) | ¹H NMR | 7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |

| -CH₂- | ¹H NMR | ~4.0 - 4.5 | Singlet or Triplet (if coupled to NH₂) |

| -NH₂ | ¹H NMR | Variable (e.g., 1.5 - 3.0) | Broad Singlet |

| Aromatic C's (C2, C3, C5, C6, C7) | ¹³C NMR | 120 - 140 | CH / Positive |

| Quaternary C's (C4, C8a, C4a) | ¹³C NMR | 140 - 155 | C / Absent |

| C8 (C-Cl) | ¹³C NMR | ~140 - 150 | C / Absent |

| -CH₂- | ¹³C NMR | ~40 - 50 | CH₂ / Negative |

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. rsc.org For this compound, HRMS, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy (to several decimal places). researchgate.net This allows for the calculation of a unique elemental formula (C₁₀H₁₀ClN₂), distinguishing it from other isobaric compounds. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

| Molecular Formula | Ion | Calculated m/z | Isotopic Peak | Calculated m/z | Relative Intensity |

|---|---|---|---|---|---|

| C₁₀H₉ClN₂ | [M+H]⁺ | 193.0527 | [M(³⁵Cl)+H]⁺ | 193.0527 | 100% |

| [M(³⁷Cl)+H]⁺ | 195.0498 | ~32% |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic quinoline ring (around 3000-3100 cm⁻¹), and aliphatic C-H stretching for the methylene group (around 2850-2960 cm⁻¹). Vibrations corresponding to C=C and C=N bonds of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Quinoline Ring | C=C and C=N Stretch | 1500 - 1650 |

| Aryl Chloride | C-Cl Stretch | 600 - 800 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound (C₁₀H₉ClN₂), the theoretical elemental composition is calculated based on its molecular formula and atomic weights. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula and support the purity of the sample.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 62.35% |

| Hydrogen (H) | 4.71% |

| Chlorine (Cl) | 18.40% |

| Nitrogen (N) | 14.54% |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional molecular structure. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. Key parameters determined would include the crystal system, space group, and unit cell dimensions. mdpi.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of a synthesized batch of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary tool for this purpose. A pure sample would ideally show a single, sharp peak at a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate, and column type). The presence of additional peaks would indicate impurities. Thin-Layer Chromatography (TLC) is another valuable technique for rapid purity assessment and for monitoring the progress of chemical reactions, where the compound would appear as a single spot with a specific retention factor (Rf) on the TLC plate. rsc.org

Computational and Theoretical Investigations of 8 Chloroquinolin 4 Yl Methanamine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, reactivity, and spectroscopic properties of molecules.

Electronic Structure and Reactivity Descriptors:

DFT calculations can determine a variety of electronic and reactivity descriptors for (8-Chloroquinolin-4-yl)methanamine. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other important descriptors derived from DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2.

These global reactivity descriptors are instrumental in understanding the molecule's behavior in chemical reactions. For instance, Fukui functions, derived from DFT, can be used to predict the local reactivity and identify which atoms in the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govnih.gov Natural Bond Orbital (NBO) analysis is another DFT-based method that provides insights into charge distribution and intramolecular interactions. nih.gov

Table 1: Key DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy. Lower binding energies generally indicate a more stable and favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.govnih.gov

For quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For example, various quinoline-containing compounds have been docked against targets like HIV reverse transcriptase and the epidermal growth factor receptor (EGFR) to assess their potential as inhibitors. nih.govnih.gov In such studies, the docking score of a novel compound is often compared to that of a standard or known inhibitor. nih.gov

Table 2: Example of Molecular Docking Results for Quinoline Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative A | HIV Reverse Transcriptase | -10.67 | Tyr181, Tyr188, Lys101 |

| Quinoline Derivative B | EGFR | -9.50 | Met793, Gly796, Leu844 |

| Quinoline Derivative C | c-Src Tyrosine Kinase | -119.99 | Glu310, Asp404 |

Note: The data in this table is illustrative and based on findings for various quinoline derivatives, not specifically this compound, for which specific docking data is not publicly available.

In Silico Design and Prediction Methodologies for Quinoline Derivatives

The design of new molecules with desired properties can be significantly accelerated using in silico methods. This involves creating a library of virtual compounds based on a core scaffold, such as the quinoline ring in this compound, and then computationally screening them for their potential activity and drug-like properties.

ADMET Prediction:

A crucial aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. unipa.it Various computational models and tools, such as SwissADME, are used to predict these pharmacokinetic and pharmacodynamic parameters. researchgate.net These predictions help in the early identification of candidates that are likely to have favorable drug-like properties and avoid those with potential liabilities, such as poor absorption or high toxicity. researchgate.netmdpi.com The "BOILED-Egg" model, for instance, is a graphical method used to predict gastrointestinal absorption and blood-brain barrier penetration. researchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building a QSAR model using a training set of known molecules, the activity of new, untested compounds can be predicted. nih.gov This approach is valuable for prioritizing the synthesis of the most promising candidates from a virtual library.

Mechanistic Insights from Computational Modeling of Chemical Reactions

Computational modeling can also be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers. This information provides a deeper understanding of the reaction kinetics and thermodynamics.

For example, DFT calculations can be used to study the tautomerism in quinoline derivatives, determining the relative stability of different tautomeric forms and the energy barriers for their interconversion. nih.gov This is important as the biological activity of a molecule can be dependent on its tautomeric state.

Structure Activity Relationship Sar Studies of 8 Chloroquinolin 4 Yl Methanamine and Its Analogues

Impact of Substitution Patterns on the Quinoline (B57606) Ring and Methanamine Moiety

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.netnih.gov For quinolone-based agents, which share a related core structure, specific substitution patterns are known to be crucial for potency. For example, the incorporation of a group at the C-5 position, such as an amino or methyl group, has been shown to be beneficial for antibacterial activity. pharmacy180.com The order of activity for substituents at this position is generally considered to be NH₂ or CH₃ > F, H > OH. pharmacy180.com

Similarly, the C-8 position of the quinoline ring is a critical site for modification. In quinolones, a C-8 fluoro substituent often confers good potency against gram-negative pathogens, whereas a C-8 methoxy (B1213986) group can enhance activity against gram-positive bacteria. pharmacy180.com Studies on 8-hydroxyquinoline (B1678124) derivatives have also shown that the position of functional groups significantly affects activity; derivatives with a hydroxyl group at position 8 were found to be more active as antifungals than those with the same group at position 4. mdpi.com

While the methanamine moiety at the C-4 position is a defining feature of (8-Chloroquinolin-4-yl)methanamine, modifications in this region are also pivotal. In the broader class of quinolones, the C-3 carboxylic acid and C-4 oxo group are generally considered essential for antibacterial activity, and modifications often lead to a decrease or loss of function. pharmacy180.com However, for other biological targets, the C-4 position can be modified. For instance, linking other bioactive scaffolds to the quinoline core via linkages like hydrazones at different positions has been a successful strategy for developing novel therapeutic agents. acs.org A study involving quinoline-based hydrazones found that the combination of the quinoline nucleus with a hydrazone linkage (C=N) was key to their inhibitory potential against metabolic enzymes. acs.org

Role of Halogenation in Modulating Biological Interactions

Halogenation is a key strategy in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological interactions. acs.org On the quinoline ring, the introduction of a halogen atom can have a profound impact on activity.

The presence of a fluorine atom at the C-6 position of the quinolone nucleus is a well-established modification that significantly enhances antibacterial activity, with the general order of activity being F > Cl > Br. pharmacy180.com In the context of anticancer activity, halogenation is also critical. A study on substituted quinolines found that 6-Bromo-5-nitroquinoline exhibited significant antiproliferative effects against several cancer cell lines. nih.gov Further SAR studies on 8-hydroxyquinoline derivatives revealed that 6-chloroanalogues were the most potent against a panel of cancer cell lines. mdpi.com

The chlorine atom at the C-8 position of this compound is particularly significant. While a C-8 fluoro group is noted for antibacterial potency, other halogens at this position can also confer important properties. pharmacy180.com Halogenation, especially with electron-withdrawing halogens, can stabilize transition states during enzymatic reactions or enhance interactions with polar residues within a biological target's active site. acs.org This is exemplified in a study of quinoline-hydrazone hybrids, where compounds with halogen substitutions, such as 4-chloro and 4-bromo, on an associated aryl ring displayed potent inhibitory effects against metabolic enzymes like α-glucosidase and α-amylase. acs.org

SAR Studies on Quinoline and Quinolone-Based Agents

The quinoline and quinolone nuclei are core components in many established and experimental therapeutic agents, leading to extensive SAR studies across various applications, including anticancer, antimicrobial, and antiviral research. nih.govdntb.gov.uaresearchgate.net These studies have elucidated several general principles governing their activity.

For Anticancer Activity: Hybrid molecule design, which combines the quinoline scaffold with other pharmacophores, is a prominent strategy. dntb.gov.uaresearchgate.net For example, combining quinoline with oxadiazole-triazole moieties has led to compounds with potent activity against human lung carcinoma cells. researchgate.net The substitution pattern is paramount; in one series, a para-chloro substitution on a terminal phenyl ring resulted in the most active compound against a breast cancer cell line. researchgate.net

For Antibacterial Activity: The SAR of fluoroquinolones is particularly well-defined. Key structural features for antibacterial action include:

A cyclopropyl (B3062369) or difluorophenyl group at the N-1 position. pharmacy180.com

A fluorine atom at the C-6 position. pharmacy180.com

A piperazine (B1678402) moiety at the C-7 position. pharmacy180.com

An essential carboxylic acid at C-3 and a keto group at C-4. pharmacy180.comresearchgate.net

For Antiviral Activity: Modifications to the quinolone scaffold have been explored to shift activity from antibacterial to antiviral. The introduction of an aryl group at the piperazine moiety of a fluoroquinolone was found to induce specific anti-HIV activity. researchgate.net Further substitution of the fluorine at position 6 with an amine group led to aryl-piperazinyl-6-amino-quinolones with improved activity and selectivity against HIV-1. researchgate.net

These broad SAR studies provide a foundational understanding that aids in the rational design of new derivatives, including those based on the this compound template, for specific biological targets. dntb.gov.ua

Correlation of Chemical Structure Modifications with Observed Biological Activities

Direct correlation of specific structural changes with quantitative measures of biological activity provides the clearest evidence of SAR. Studies on various quinoline derivatives offer concrete examples of these correlations.

In a study evaluating quinoline-based hydrazones as inhibitors of enzymes involved in diabetes, the effect of substitutions on an associated aryl ring was quantified. Compounds bearing electron-withdrawing groups, particularly halogens, demonstrated superior inhibitory effects. acs.org The data clearly shows how the type and position of the halogen influence potency against different enzymes.

| Compound | Substitution on Aryl Ring | α-Glucosidase Inhibition (IC₅₀, µg/mL) | α-Amylase Inhibition (IC₅₀, µg/mL) |

|---|---|---|---|

| 5c | 4-Chloro | 10.79 ± 0.74 | 35.11 ± 0.32 |

| 5e | 4-Bromo | 14.92 ± 0.25 | 28.75 ± 0.33 |

| 5m | 4-Bromothiophene | 25.17 ± 0.19 | 22.48 ± 0.36 |

Similarly, research into the anticancer properties of substituted quinolines demonstrated a strong link between specific functional groups and antiproliferative activity. The introduction of bromo and nitro groups was particularly effective. nih.gov

| Compound | Substituents | Cell Line | Activity Compared to 5-FU (Reference) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro | HT29 (Human Adenocarcinoma) | Showed greatest antiproliferative activity, with lower cytotoxicity than 5-FU. |

| 6,8-Diphenylquinoline | 6-Phenyl, 8-Phenyl | C6 (Rat Glioblastoma), HeLa (Human Cervical) | Showed greatest antiproliferative activity. |

These examples underscore the direct and measurable impact of chemical modifications on the quinoline scaffold, guiding the optimization of lead compounds for enhanced biological performance. The data confirms that halogenation and the strategic placement of other functional groups are powerful tools for tuning the activity of quinoline derivatives. acs.orgnih.gov

Advanced Research Applications in Chemical Biology

Investigation of Quinoline (B57606) Derivatives as Chemical Probes

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. Quinoline derivatives, owing to their structural features and biological activities, are increasingly being investigated for their potential as scaffolds for chemical probes.

Design and Application of Photoaffinity Labels

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a bioactive small molecule. This method involves a photoreactive group that, upon photoactivation, forms a covalent bond with the target protein, allowing for its identification. While direct examples of (8-Chloroquinolin-4-yl)methanamine as a photoaffinity label are not extensively documented, the principles for its design and application can be inferred from related heterocyclic systems like quinazolines. nih.gov

The design of a photoaffinity probe based on the this compound scaffold would typically involve the incorporation of a photoreactive moiety, such as a diazirine or a benzophenone (B1666685), and often a reporter tag like an alkyne or azide (B81097) for subsequent detection or enrichment via click chemistry. unimi.itmdpi.comelsevierpure.com For instance, a synthetic route could involve coupling a functionalized benzophenone derivative to the methanamine group of the parent compound. mdpi.com The resulting probe could then be used in competitive binding assays and photoaffinity labeling studies to identify its cellular targets. nih.govnih.gov The synthesis of such probes can be a multi-step process, often involving protection and deprotection steps to ensure the desired final product. unimi.it

Quinoline Derivatives as Building Blocks in Complex Organic Synthesis

The inherent reactivity and structural versatility of the quinoline nucleus make it a valuable building block in the synthesis of more complex organic molecules. This is particularly true for derivatives like this compound, which offer multiple points for chemical modification.

Precursors for Bioactive Scaffolds in Drug Discovery

This compound and its analogs serve as crucial precursors for the synthesis of a diverse range of bioactive scaffolds. The quinoline core is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. lookchem.com This property has been exploited to create libraries of compounds with a wide spectrum of pharmacological activities.

The methanamine group at the 4-position and the chloro group at the 8-position provide handles for synthetic elaboration, allowing for the generation of diverse derivatives. For example, the amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce various substituents. These modifications can lead to compounds with potent biological activities, including potential applications in various therapeutic areas.

Applications in Lead Compound Development

In the realm of drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov Quinoline derivatives, including those derived from this compound, are frequently identified as lead compounds. nih.gov

The process of lead optimization involves iterative cycles of synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. nih.gov The modular nature of the quinoline scaffold allows for systematic structure-activity relationship (SAR) studies. By modifying different positions of the quinoline ring, medicinal chemists can fine-tune the compound's properties to develop a clinical candidate. This process often involves computational modeling to guide the design of new analogs with improved binding affinity and reduced off-target effects. nih.gov

Mechanistic Studies of Biological Interactions (In Vitro Focus)

Understanding how a small molecule interacts with its biological target at a molecular level is crucial for drug development. In vitro studies using purified enzymes are fundamental to elucidating these mechanisms. Derivatives of this compound have been the subject of such investigations against various enzymes.

DNA Intercalation Mechanisms

Derivatives of this compound are subjects of research for their potential to interact with DNA, a mechanism that underpins the activity of many therapeutic agents. The planar quinoline ring system is a key structural feature that facilitates insertion between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to significant conformational changes in the DNA structure, potentially interfering with crucial cellular processes like replication and transcription.

Recent studies have explored the DNA binding properties of various quinoline derivatives. For instance, certain quinoline-based compounds have been shown to intercalate into the minor groove of DNA. biorxiv.orgnih.gov This binding can induce a conformational shift, moving the catalytic domain of DNA-acting enzymes away from the DNA substrate. biorxiv.orgnih.gov This mode of action highlights a non-covalent interaction that can effectively disrupt enzymatic function without forming permanent bonds.

Furthermore, the interaction of some quinoline derivatives with DNA has been shown to be entropically driven. nih.gov The stabilization of the B-DNA form upon intercalation can increase the melting temperature of duplex DNA, indicating a significant stabilizing effect on the double helix. nih.gov This stabilization can hinder the necessary strand separation required for DNA replication and transcription, contributing to the molecule's biological effects. nih.gov Spectrometric experiments and molecular modeling have further supported the intercalation binding mode for certain benzofuroquinoline derivatives. researchgate.net

Modulation of Cellular Processes and Signaling Pathways

The biological activities of this compound and its analogs are often linked to their ability to modulate various cellular processes and signaling pathways. A significant area of investigation is their impact on pathways crucial for cancer cell proliferation and survival.

Quinoline derivatives have been identified as inhibitors of key signaling cascades, including the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. mdpi.com These pathways are frequently deregulated in cancer, leading to uncontrolled cell growth and survival. mdpi.com By targeting components of these pathways, such as the c-Met, VEGF, and EGF receptors, these compounds can disrupt the signals that promote tumor progression. mdpi.com For example, some quinoline derivatives inhibit the kinase domain of the c-Met receptor, a key player in cell dissociation and metastasis. mdpi.com

Furthermore, certain quinoline-based compounds have been shown to induce a DNA damage response through the activation of p53, a critical tumor suppressor protein. biorxiv.org This activation can lead to cell cycle arrest and apoptosis (programmed cell death). The induction of apoptosis through caspase-dependent pathways, associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS), has also been observed with some 4-substituted quinolines. nih.gov

In the context of neurodegenerative diseases, derivatives of the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold are being investigated for their potential to bind to aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.com This suggests a role for quinoline structures in modulating the protein aggregation processes central to these disorders.

Heme Polymerization Inhibition Studies

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of heme polymerization in the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystal called hemozoin. nih.gov

Quinoline derivatives, including those related to this compound, are thought to interfere with this detoxification process. researchgate.netjohnshopkins.edu These drugs accumulate in the acidic food vacuole of the parasite, where heme polymerization occurs. nih.govnih.gov They are believed to form a complex with heme, and this drug-heme complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. researchgate.netjohnshopkins.edu This leads to the buildup of toxic free heme, which damages parasite membranes and inhibits essential enzymes, ultimately causing parasite death. researchgate.net

The ability of a quinoline derivative to inhibit heme polymerization is correlated with its binding affinity for the heme polymer. researchgate.net Both in vitro assays and studies on cultured parasites have demonstrated that various antimalarial quinolines associate with the heme polymer. researchgate.net The inhibition of a specific heme polymerase enzyme activity found in P. falciparum trophozoites by quinoline-containing drugs like chloroquine (B1663885) provides a direct biochemical basis for their antimalarial action. nih.gov

Biological Activity Profiles of Quinoline Methanamine Derivatives (In Vitro Focus)

Derivatives of quinoline methanamine have demonstrated a broad spectrum of biological activities in in vitro studies, highlighting their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activities Against Specific Cell Lines

Quinoline methanamine derivatives have shown promising anticancer activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical cellular processes.

Some 4-anilinoquinoline derivatives have exhibited potent cytotoxic activities against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines, with some compounds showing greater efficacy than the established drug gefitinib (B1684475). nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have demonstrated significant growth inhibition in multiple cancer cell lines, including ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). mdpi.com

The anticancer effects of these compounds are often linked to the induction of apoptosis. nih.gov For instance, certain 4-substituted quinolines trigger caspase-dependent apoptosis associated with mitochondrial dysfunction and the production of reactive oxygen species. nih.gov Furthermore, some quinoline derivatives act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. mdpi.comgoogle.com By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes. mdpi.com

Below is a table summarizing the in vitro anticancer activities of selected quinoline derivatives.

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| 4-Anilinoquinolines | HeLa, BGC823 | Cytotoxicity, superior to gefitinib in some cases | nih.gov |

| Pyrazolo[4,3-f]quinolines | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Growth inhibition | mdpi.com |

| 4-Substituted Quinolines | Not specified | Caspase-dependent apoptosis, mitochondrial dysfunction, ROS generation | nih.gov |

| Quinoline Derivatives | KG-1 (leukemia) | DNA methyltransferase inhibition | mdpi.com |

| 1,4-Naphthoquinones | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | Antiproliferative activity | nih.gov |

Antimicrobial Properties Against Bacterial Strains

Quinoline methanamine derivatives have also been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Several studies have reported the efficacy of novel quinoline derivatives against various bacterial strains. For example, certain derivatives have shown excellent activity against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some compounds exhibited potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

The mechanism of antibacterial action for some quinoline derivatives is thought to involve the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF). nih.gov The following table provides an overview of the in vitro antimicrobial activities of selected quinoline derivatives.

| Compound Class | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference(s) |

| Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | MIC: 3.12 - 50 µg/mL | nih.gov |

| Quinoline Derivatives | MRSA, MRSE, VRE, Clostridium difficile | MIC: ≤ 4.0 μg/mL for most compounds against C. difficile | nih.gov |

| Quinoline Derivatives | E. coli, P. aeruginosa, S. aureus, S. faecalis | Moderate to excellent activity | biointerfaceresearch.com |

| Quinoline Derivatives | Mycobacterium tuberculosis H37Rv | MIC: 3.12 - 6.25 µg/mL for active compounds | researchgate.net |

| Quinoline-based compounds | Porphyromonas gingivalis, Streptococcus mitis, Streptococcus sanguinis | Exhibited antibacterial activity | researchgate.net |

Antimalarial Efficacy Against Parasitic Strains

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, and derivatives of quinoline methanamine continue to be a focus of research in this area.

Numerous studies have demonstrated the potent in vitro antiplasmodial activity of quinoline derivatives against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. nih.govmedchemexpress.com For instance, some novel 4-aminoquinoline-piperidine conjugates displayed excellent activity in the nanomolar range against both NF54 (CQ-S) and K1 (CQ-R) strains. nih.gov Similarly, certain chloroquine derivatives with modified side chains have shown enhanced activity against CQ-R strains. nih.gov

The primary mechanism of antimalarial action for many of these compounds is the inhibition of heme polymerization, as discussed in section 7.3.4. The table below summarizes the in vitro antimalarial efficacy of various quinoline derivatives.

| Compound Class | P. falciparum Strain(s) | Activity Metric (e.g., IC50) | Reference(s) |

| 4-Aminoquinoline-piperidines | NF54 (CQ-S), K1 (CQ-R) | IC50: 12–236 nM (NF54), 25–69 nM (K1) | nih.gov |

| Chloroquine Derivatives | CQ-resistant strain | Enhanced activity compared to chloroquine | nih.gov |

| Quinoline Derivatives | CQ-sensitive and CQ-resistant strains | Potent antiplasmodial activity | medchemexpress.com |

| 4-Methylaminoquinoline Compounds | Drug-resistant strains | Active against multidrug-resistant strains | nih.gov |

| Quinoline-artemisinin hybrids | D10 (CQ-S), Dd2 (CQ-R) | Good antiplasmodial activity | mdpi.com |

Antitubercular and Anti-HIV Activities

Antitubercular Activity

The quinoline nucleus is a well-established pharmacophore in the discovery of antitubercular agents. Research into chloroquinoline derivatives has yielded compounds with significant activity against Mycobacterium tuberculosis.

A notable study focused on a series of twenty-one 7-chloro-4-quinolinylhydrazones, which were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds from this series (3f, 3i, and 3o) demonstrated a potent Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL. nih.gov This level of activity is comparable to the first-line antitubercular drugs ethambutol (B1671381) (MIC of 3.12 μg/mL) and rifampicin (B610482) (MIC of 2.0 μg/mL), highlighting the potential of this structural class. nih.gov

Furthermore, the development of chimeric molecules incorporating the quinoline scaffold has shown promise. Ciprofloxacin derivatives with heterocyclic substitutions at the C3 position, which includes a quinoline core, have exhibited excellent activity against both sensitive and resistant strains of M. tuberculosis. researchgate.net All tested compounds in this particular study showed an MIC of 0.0625 µg/mL against H37Rv, a multi-drug resistant (MDR-TB) strain, and an extensively drug-resistant (XDR-TB) strain, indicating they were more potent than the standard drug ciprofloxacin. researchgate.net

Table 2: Antitubercular Activity of Selected 7-Chloro-4-quinolinylhydrazones

| Compound | Mycobacterium tuberculosis H37Rv MIC (μg/mL) |

| 3f | 2.5 |

| 3i | 2.5 |

| 3o | 2.5 |

| Ethambutol (Standard) | 3.12 |

| Rifampicin (Standard) | 2.0 |

Data sourced from a study on 7-chloro-4-quinolinylhydrazones. nih.gov

Anti-HIV Activity

The quinoline scaffold has also been explored for the development of anti-HIV agents, with various derivatives showing inhibitory activity against different viral targets. While direct studies on the anti-HIV activity of this compound are limited in the public domain, research on related quinoline-based compounds suggests potential avenues for investigation.

One area of interest is the inhibition of HIV-1 integrase. Styrylquinoline derivatives have been identified as inhibitors of this essential viral enzyme. researchgate.net Research in this area has led to the design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives as potential HIV integrase inhibitors. researchgate.net This indicates that the chloro-substituted 8-hydroxyquinoline (B1678124) core can serve as a valuable scaffold for developing new anti-HIV drugs targeting integrase. researchgate.net

Additionally, 8-hydroxyquinoline derivatives, in a broader sense, have been recognized for their wide range of pharmacological applications, including as anti-HIV agents. nih.gov The mechanism of action for some of these compounds is thought to involve the chelation of metal ions that are crucial for the function of viral enzymes.

While the anti-HIV potential of this compound itself remains to be specifically elucidated, the documented activity of other substituted quinolines, particularly those targeting HIV-1 integrase, provides a foundation for future research into its possible antiviral effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (8-Chloroquinolin-4-yl)methanamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 8-chloro-4-quinolinecarboxaldehyde using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reagents) to enhance yield. For example, polar aprotic solvents (e.g., DMF) at 60–80°C may improve reaction kinetics. Monitoring progress via TLC or HPLC ensures intermediate stability .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify the quinoline backbone and methylamine substituent.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles. This is critical for distinguishing between positional isomers (e.g., 4- vs. 5-substituted quinoline derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow MSDS guidelines for amine derivatives:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets for emergency procedures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from sample impurities or tautomerism. Implement a stepwise validation protocol:

- Repurification : Use column chromatography or recrystallization to isolate the target compound.

- Advanced spectroscopy : Employ 2D NMR (e.g., - HSQC) to resolve overlapping signals.

- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts to identify discrepancies .

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodological Answer : Use in silico docking and molecular dynamics simulations:

- Target identification : Screen against protein databases (e.g., PDB) using AutoDock Vina to assess binding affinity to enzymes like monoamine oxidases or LOXL2.

- Free energy calculations : Apply MM-PBSA/GBSA to evaluate ligand-receptor stability. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers design experiments to address discrepancies in the compound’s reported biological activity across studies?

- Methodological Answer : Discrepancies may stem from assay conditions or cellular models. Design a controlled study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.